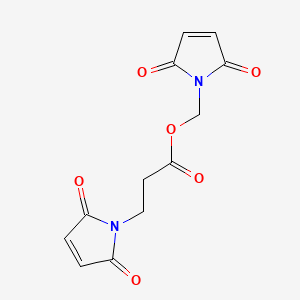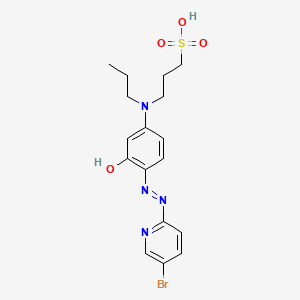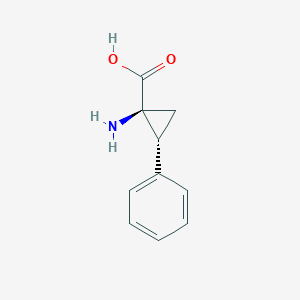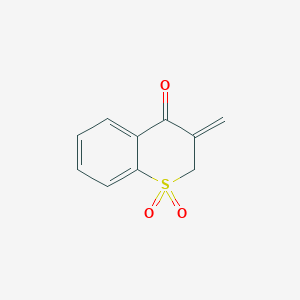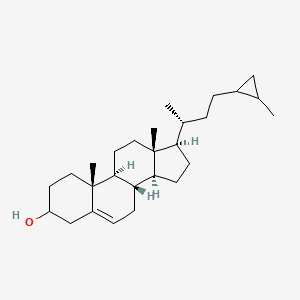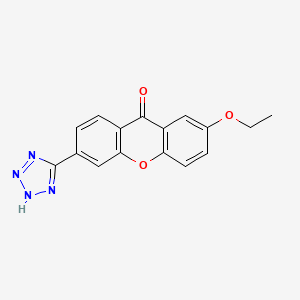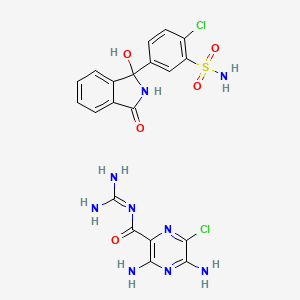
4-Oxopyrrolidine-2-carboxylic acid
Descripción general
Descripción
4-Oxopyrrolidine-2-carboxylic acid, also known as pyroglutamic acid, is a derivative of the amino acid proline. It is a five-membered lactam structure with a carboxylic acid group at the second position and a keto group at the fourth position. This compound is naturally occurring and can be found in various biological systems, including human tissues and fluids. It plays a significant role in the metabolism of glutathione, a crucial antioxidant in the body.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Oxopyrrolidine-2-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of glutamic acid. This reaction typically requires acidic or basic conditions to facilitate the formation of the lactam ring. Another method involves the oxidation of proline derivatives, where the proline is first converted to a suitable intermediate, which is then oxidized to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biocatalysts or enzymes to enhance the efficiency and selectivity of the reaction. Enzymatic methods are preferred due to their mild reaction conditions and environmentally friendly nature. For instance, the use of proline oxidase can facilitate the conversion of proline to this compound under controlled conditions.
Análisis De Reacciones Químicas
Types of Reactions: 4-Oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form other derivatives, such as 4-oxo-2,5-dihydro-1H-pyrrole-2-carboxylic acid.
Reduction: The keto group can be reduced to form 4-hydroxypyrrolidine-2-carboxylic acid.
Substitution: The carboxylic acid group can undergo esterification or amidation reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation can be achieved using amines and coupling agents like carbodiimides.
Major Products:
Oxidation: 4-oxo-2,5-dihydro-1H-pyrrole-2-carboxylic acid.
Reduction: 4-hydroxypyrrolidine-2-carboxylic acid.
Substitution: Various esters and amides of this compound.
Aplicaciones Científicas De Investigación
4-Oxopyrrolidine-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a precursor in organic synthesis.
Biology: It plays a role in the study of metabolic pathways, particularly those involving glutathione metabolism.
Medicine: It is investigated for its potential therapeutic effects, including its role in neuroprotection and as a biomarker for certain diseases.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of agrochemicals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 4-oxopyrrolidine-2-carboxylic acid involves its participation in metabolic pathways. It acts as an intermediate in the gamma-glutamyl cycle, which is crucial for the synthesis and degradation of glutathione. The compound interacts with enzymes such as gamma-glutamyltransferase and 5-oxoprolinase, facilitating the transfer and breakdown of glutathione. This process is essential for maintaining cellular redox balance and protecting cells from oxidative stress.
Comparación Con Compuestos Similares
4-Oxopyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:
Proline: Unlike proline, this compound contains a keto group, which significantly alters its reactivity and biological functions.
Glutamic Acid: While glutamic acid is a precursor in the synthesis of this compound, the latter has a cyclic structure that imparts different chemical properties.
Pyrrolidinone Derivatives: These compounds share the lactam ring structure but differ in the substitution patterns and functional groups, leading to varied biological activities and applications.
Propiedades
IUPAC Name |
4-oxopyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c7-3-1-4(5(8)9)6-2-3/h4,6H,1-2H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXAFXVXPMUQCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2002-02-0 | |
| Record name | 4-Oxoproline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2002-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


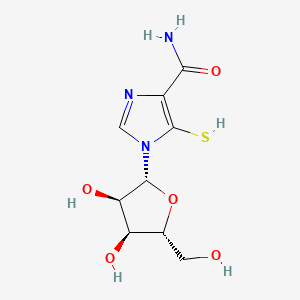




![(1R,7R,9R,10R,14R)-12,12-Dimethyl-11,13,15-trioxa-2,4-diazatetracyclo[7.5.1.02,7.010,14]pentadecane-3,5-dione](/img/structure/B1200727.png)
